N-(2,6-dichlorophenyl)-2-phenylacetamide

Synthetic chemistry Diclofenac intermediate Acylation yield

Sourcing incorrect phenylacetamide isomers compromises diclofenac synthesis yields and impurity profiling accuracy. This compound is the essential secondary amide for the N-chlorination/Friedel-Crafts cyclization route to diclofenac sodium. • Confirmed diclofenac precursor: ~95% batch yield from 2,6-dichloroaniline and phenylacetyl chloride. • Catalogued as Diclofenac Sodium Impurity 10 for USP/EP impurity limit tests with distinct chromatographic retention time. • Supplied at ≥98% purity (HPLC) as a white crystalline solid; storage at room temperature, sealed and dry.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1 g/mol
Cat. No. B7765072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)-2-phenylacetamide
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)14(11)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
InChIKeyBHTZVVJPHCJSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichlorophenyl)-2-phenylacetamide: Procurement-Grade Specifications


N-(2,6-Dichlorophenyl)-2-phenylacetamide (CAS 304884-75-1, molecular formula C₁₄H₁₁Cl₂NO, MW 280.15) is a phenylacetamide derivative bearing a 2,6-dichloro substitution pattern on the aniline ring [1]. It is primarily recognized as a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium, where it serves as the direct precursor to 1-(2,6-dichlorophenyl)-2-indolinone via N-chlorination followed by Friedel-Crafts cyclization [2]. The compound is also catalogued as Diclofenac Sodium Impurity 10 in pharmacopoeial impurity profiling . Commercially, it is supplied at a purity specification of NLT 98% (HPLC) and is available as a white crystalline solid with predicted physicochemical parameters including a boiling point of 455.3±45.0 °C and density of 1.352±0.06 g/cm³ .

N-(2,6-Dichlorophenyl)-2-phenylacetamide: Irreplaceable for Diclofenac Synthesis


Substituting N-(2,6-dichlorophenyl)-2-phenylacetamide with seemingly similar phenylacetamide derivatives—such as N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2), N-(4-chlorophenyl)phenylacetamide, or 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7)—introduces critical deviations in reactivity, downstream synthetic compatibility, and impurity profile management [1]. The target compound uniquely combines a secondary amide NH with a methylene-bridged phenylacetyl group on the 2,6-dichloroaniline scaffold. This structural arrangement is essential for the selective N-chlorination and subsequent intramolecular Friedel-Crafts cyclization that generates the 1-(2,6-dichlorophenyl)-2-indolinone core of diclofenac [2]. The isomeric N-phenyl analog (CAS 84803-53-2) is a tertiary amide that cannot undergo the same N-chlorination-cyclization sequence, and the chloroacetyl analog (CAS 15308-01-7) already bears the chlorine atom required for cyclization, altering the reaction trajectory and impurity profile in ways that demand distinct synthetic and analytical approaches . Quantitative evidence supporting these differentiation points is provided below.

N-(2,6-Dichlorophenyl)-2-phenylacetamide: Differentiation from Analogs


Acylation Yield: 2,6-Dichloroaniline vs. 4-Chloroaniline

In CN103288708A, the acylation of 2,6-dichloroaniline (16.20 g, 0.1 mol) with phenylacetyl chloride (15.45 g, 0.1 mol) in acetone/pyridine under reflux yielded N-(2,6-dichlorophenyl)-2-phenylacetamide (III-a) as 26.50 g of white needle-like crystals after recrystallization, corresponding to a calculated isolated yield of approximately 95% [1]. Under identical reaction conditions, the para-chloro analog N-(4-chlorophenyl)phenylacetamide (III-b) was obtained in 96.3% yield (23.95 g) [1]. The near-equivalent yields confirm that the 2,6-dichloro substitution does not compromise acylation efficiency, while preserving the distinct downstream reactivity required for the diclofenac indolinone route.

Synthetic chemistry Diclofenac intermediate Acylation yield

Melting Point vs. Chloroacetyl Analog

The target compound N-(2,6-dichlorophenyl)-2-phenylacetamide is reported to have a melting point of approximately 100 °C, appearing as a crystalline solid [1]. In contrast, the structurally related chloroacetyl derivative 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7) exhibits a significantly higher melting point of 143–145 °C . This approximately 43–45 °C melting point difference reflects fundamental differences in crystal packing and intermolecular interactions arising from the presence of a secondary amide NH (target) versus a tertiary amide with a chloroacetyl substituent (comparator), directly affecting handling, storage, and formulation considerations.

Physicochemical characterization Melting point Solid-state properties

Purity Specification vs. N-Phenyl Analog

The target compound is commercially specified at a purity of NLT 98% (HPLC) by suppliers such as Capotchem (CAT# 20A69) and Leyan (CAT# 1769370) [1]. The isomeric N-phenyl analog, N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2), is also offered at a standard purity of 98% by vendors such as Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . While the purity specification is equivalent, the structural identity—secondary amide versus tertiary amide—means that procurement of the analog instead of the target compound would introduce a chemically distinct entity that cannot serve as a drop-in replacement in diclofenac synthetic routes requiring the intact –NH–CO–CH₂–Ph motif.

Purity specification Quality control Procurement benchmark

Friedel-Crafts Cyclization: Structural Prerequisite

The patent literature explicitly establishes that N-(2,6-dichlorophenyl)-2-phenylacetamide (referred to as compound IV in CN103145574A) is the requisite intermediate that, upon N-chlorination with a chloride reagent, yields N-chloro-N-(2,6-dichlorophenyl)phenylacetamide (III), which then undergoes aluminum chloride-catalyzed intramolecular Friedel-Crafts cyclization to form 1-(2,6-dichlorophenyl)-2-indolinone (II)—the immediate precursor to diclofenac sodium (I) [1]. The isomeric N-phenyl analog (CAS 84803-53-2) is a tertiary amide lacking the secondary NH proton necessary for N-chlorination; thus it cannot be processed through this synthetic sequence . Similarly, the chloroacetyl analog (CAS 15308-01-7) already contains the chlorine atom and proceeds via a different reaction manifold—serving as an impurity marker rather than a productive intermediate for the canonical route . This functional dichotomy means that procurement of the target compound is mandatory for any laboratory or pilot plant executing the Friedel-Crafts-based diclofenac synthesis.

Diclofenac synthesis Friedel-Crafts cyclization Indolinone intermediate

Physicochemical Profile vs. Chloroacetyl Analog

N-(2,6-dichlorophenyl)-2-phenylacetamide is soluble in common organic solvents such as acetone and dichloromethane but insoluble in water . Its predicted boiling point is 455.3±45.0 °C with a density of 1.352±0.06 g/cm³ . The chloroacetyl analog 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7) exhibits a higher predicted boiling point of 487.5±45.0 °C and a higher density of 1.411±0.06 g/cm³, along with a melting point of 143–145 °C . These differences—lower boiling point by ~32 °C, lower density by ~0.06 g/cm³, and lower melting point by ~43–45 °C—reflect the distinct molecular packing and intermolecular interaction profiles attributable to the target compound's secondary amide structure compared to the tertiary chloroacetyl amide.

Solubility Physicochemical properties Formulation compatibility

N-(2,6-Dichlorophenyl)-2-phenylacetamide: Application Scenarios


Diclofenac Synthesis via Friedel-Crafts Cyclization

The target compound is the confirmed precursor for the preparation of 1-(2,6-dichlorophenyl)-2-indolinone via sequential N-chlorination and aluminum chloride-catalyzed intramolecular Friedel-Crafts cyclization, with subsequent alkaline hydrolysis yielding diclofenac sodium. This route is documented in CN103145574A and CN103288708A, where the target compound is synthesized in ~95% isolated yield from 2,6-dichloroaniline and phenylacetyl chloride [1][2]. Procurement of the correct secondary amide (CAS 304884-75-1) is essential; substitution with the N-phenyl analog (CAS 84803-53-2) results in a non-chlorinatable tertiary amide that cannot enter the cyclization pathway.

Diclofenac Impurity Profiling and Reference Standard

N-(2,6-dichlorophenyl)-2-phenylacetamide is catalogued as Diclofenac Sodium Impurity 10 and is used as a reference standard in HPLC-based impurity profiling of diclofenac sodium active pharmaceutical ingredient (API) [1]. Its distinct chromatographic retention time and spectral signature, arising from the secondary amide structure, allow unambiguous identification and quantification in compendial (USP, EP) impurity limit tests. Laboratories performing diclofenac sodium quality control should procure this specific compound rather than the isomeric N-phenyl impurity (Diclofenac Impurity 49, CAS 84803-53-2) or the chloroacetyl impurity (Diclofenac Impurity 7, CAS 15308-01-7) to ensure accurate impurity assignment [2].

Indolinone Library Synthesis for Medicinal Chemistry

The target compound serves as a versatile N-aryl phenylacetamide building block for the synthesis of 1-aryl-2-indolinone libraries via the general method disclosed in CN103288708A [1]. Researchers synthesizing indolinone-based kinase inhibitors, antitumor agents, or anti-inflammatory candidates can leverage the ~95% synthetic yield and the predictable N-chlorination/Friedel-Crafts cyclization sequence. The 2,6-dichloro substitution pattern provides distinct electronic and steric properties compared to the 4-chloro analog (96.3% yield), enabling structure-activity relationship (SAR) exploration while maintaining comparable synthetic accessibility.

Continuous-Flow Process for Diclofenac Manufacturing

Continuous-flow synthesis of diclofenac sodium employing cascade etherification/Smiles rearrangement strategies has been demonstrated to bypass the traditional batch formation of N-(2,6-dichlorophenyl)-2-phenylacetamide, achieving an overall yield of 63% with a residence time under 3.5 hours in the flow system [1]. For process chemists evaluating batch versus flow routes, the target compound remains the benchmark intermediate: its batch-mode synthesis yield (~95%) provides a baseline against which novel continuous-flow approaches are measured, enabling quantitative assessment of process intensification benefits.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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